3-(Bromomethyl)-2,6-dichloropyridine
Overview
Description
3-(Bromomethyl)-2,6-dichloropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
3-(Bromomethyl)-2,6-dichloropyridine is a complex compound that can interact with various targets. One of the primary targets of this compound is Cereblon (CRBN) . CRBN is a protein targeted by a class of drugs known as immunomodulatory imide drugs (IMiDs) . These drugs adjust immune responses and have been used to treat conditions such as erythema nodosum leprosum, multiple myeloma, myelodysplastic syndrome, acute myeloid leukemia, and other immunologic conditions .
Mode of Action
It is known that the compound interacts with its targets, such as crbn, leading to changes in the function of these targets . This interaction can lead to the modulation of immune responses, which can have therapeutic effects in various diseases .
Biochemical Pathways
It is known that the compound can affect the function of proteins like crbn, which play a role in various biochemical pathways . For example, CRBN is involved in the regulation of immune responses, which involves a complex network of biochemical pathways .
Pharmacokinetics
It is known that similar compounds can have issues with poor solubility in water and poor absorption from the intestines . These factors can impact the bioavailability of the compound, affecting its efficacy and safety .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. For instance, modulation of CRBN function can lead to changes in immune responses, which can have therapeutic effects in various diseases . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,6-dichloropyridine typically involves the bromination of 2,6-dichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reducing agent.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives such as 3-(azidomethyl)-2,6-dichloropyridine.
Oxidation: Pyridine N-oxides.
Reduction: 2,6-dichloro-3-methylpyridine
Scientific Research Applications
3-(Bromomethyl)-2,6-dichloropyridine finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly in the field of oncology and antimicrobial research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Comparison with Similar Compounds
- 3-(Chloromethyl)-2,6-dichloropyridine
- 3-(Iodomethyl)-2,6-dichloropyridine
- 2,6-Dichloropyridine
Comparison:
- 3-(Chloromethyl)-2,6-dichloropyridine: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
- 3-(Iodomethyl)-2,6-dichloropyridine: More reactive than the bromine derivative due to the weaker carbon-iodine bond.
- 2,6-Dichloropyridine: Lacks the bromomethyl group, making it less versatile in nucleophilic substitution reactions.
The uniqueness of 3-(Bromomethyl)-2,6-dichloropyridine lies in its balanced reactivity, making it a valuable intermediate for various synthetic applications .
Properties
IUPAC Name |
3-(bromomethyl)-2,6-dichloropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMWUGLGUSQHAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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